2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid
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Overview
Description
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
The synthesis of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of an oxazolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, primarily involving the Boc protecting group. Common reactions include:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc-protected amine group.
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: It is involved in the preparation of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection process involves protonation of the carbonyl oxygen, elimination of the tert-butyl cation, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar compounds to 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid include other Boc-protected amines and oxazolidine derivatives. Some examples are:
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound also features a Boc protecting group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic transformations.
The uniqueness of this compound lies in its specific structure, which combines the Boc protecting group with the oxazolidine ring, offering unique reactivity and stability properties.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-4-6(5-14-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJUINCGONFDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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